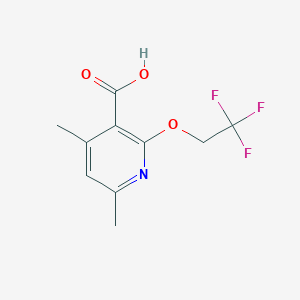
2-(Azidométhyl)-5-(4-fluorophényl)oxazole
Vue d'ensemble
Description
2-(Azidomethyl)-5-(4-fluorophenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with an azidomethyl group and a 4-fluorophenyl group
Applications De Recherche Scientifique
2-(Azidomethyl)-5-(4-fluorophenyl)oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-(4-fluorophenyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the azidomethyl and 4-fluorophenyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent functionalization steps introduce the azidomethyl and 4-fluorophenyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ scalable reaction conditions and efficient purification techniques to meet the demands of large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azidomethyl)-5-(4-fluorophenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azidomethyl group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro or nitrile derivatives (oxidation), amines (reduction), and various substituted phenyl derivatives (substitution) .
Mécanisme D'action
The mechanism of action of 2-(Azidomethyl)-5-(4-fluorophenyl)oxazole involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical and medicinal applications. The fluorophenyl group can enhance the compound’s binding affinity to certain targets, thereby modulating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azidomethyl)-5-phenyl-oxazole: Lacks the fluorine atom, which may result in different reactivity and binding properties.
2-(Azidomethyl)-5-(4-chlorophenyl)oxazole: Contains a chlorine atom instead of fluorine, which can affect its chemical and biological properties.
2-(Azidomethyl)-5-(4-bromophenyl)oxazole: Contains a bromine atom, leading to different reactivity patterns.
Uniqueness
2-(Azidomethyl)-5-(4-fluorophenyl)oxazole is unique due to the presence of both the azidomethyl and 4-fluorophenyl groups. The azidomethyl group allows for versatile chemical modifications, while the fluorophenyl group can enhance binding interactions in biological systems. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
2-(azidomethyl)-5-(4-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4O/c11-8-3-1-7(2-4-8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQQZTWQMOWSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)CN=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-amine](/img/structure/B1464321.png)

![3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one](/img/structure/B1464324.png)

![5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1464326.png)


![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1464333.png)

![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464336.png)

![1-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B1464339.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B1464342.png)
